STK683963 ATG4B Activation: Dose-Dependent Luciferase Reporter Response
STK683963 demonstrates concentration-dependent activation of cellular ATG4B activity as measured by luciferase release in a cell-based reporter system. Treatment with 0-50 µM STK683963 for 24 hours strongly up-regulates luciferase release in a dose-dependent manner [1]. This activation profile contrasts with ATG4B inhibitors such as S130 (IC50 = 3.24 µM) and NSC185058 (IC50 = 51 µM in LC3B-GST cleavage assay), which suppress ATG4B activity rather than enhance it .
| Evidence Dimension | ATG4B activity modulation (functional direction and concentration response) |
|---|---|
| Target Compound Data | STK683963: concentration-dependent activation of ATG4B at 0-50 µM, 24 h exposure |
| Comparator Or Baseline | S130: IC50 = 3.24 µM (inhibition); NSC185058: IC50 = 51 µM in LC3B-GST cleavage assay (inhibition) |
| Quantified Difference | Opposite directional effect (activation vs. inhibition); no direct activation EC50 reported for STK683963 |
| Conditions | Cell-based luciferase release reporter assay; 24-hour incubation |
Why This Matters
STK683963 is one of the few commercially available ATG4B activators, with functional direction opposite to widely available ATG4B inhibitors, making it essential for studies requiring autophagy induction via ATG4B activation rather than inhibition.
- [1] GLPBIO. STK683963 product datasheet: STK683963 (0-50 μM) strongly up-regulates the luciferase release reporter in a dose-dependent manner after 24 h. View Source
